molecular formula C17H18N2O4 B5663568 N-tert-butyl-3-(4-nitrophenoxy)benzamide

N-tert-butyl-3-(4-nitrophenoxy)benzamide

Cat. No.: B5663568
M. Wt: 314.34 g/mol
InChI Key: QNWGITGWEDGVDP-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-(4-nitrophenoxy)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the benzamide nitrogen and a 4-nitrophenoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₇H₁₈N₂O₄, with a molecular weight of 314.34 g/mol.

Properties

IUPAC Name

N-tert-butyl-3-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)18-16(20)12-5-4-6-15(11-12)23-14-9-7-13(8-10-14)19(21)22/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWGITGWEDGVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-(4-nitrophenoxy)benzamide typically involves the reaction of 4-nitrophenol with tert-butylamine and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to complete the reaction .

Industrial Production Methods: In industrial settings, the production of N-tert-butyl-3-(4-nitrophenoxy)benzamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfated polyborate can also enhance the efficiency of the reaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of N-tert-Butyl-3-(4-Nitrophenoxy)benzamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source
N-tert-Butyl-3-(4-nitrophenoxy)benzamide C₁₇H₁₈N₂O₄ 314.34 tert-butyl, 4-nitrophenoxy Target compound; substituent effects discussed below
8b (N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(4-nitrophenoxy)benzamide) C₂₉H₂₄N₄O₅S 540.59 4-t-Butylphenoxy, benzothiazolyl, 4-nitrophenoxy Part of a synthesized series; benzothiazole moiety may enhance π-π stacking in binding interactions
N-tert-Butyl-3-methoxy-4-nitrobenzamide C₁₂H₁₆N₂O₄ 252.27 tert-butyl, methoxy, nitro Methoxy group reduces electron-withdrawing effects compared to nitrophenoxy
D1–1 (Benzamide-thiazole derivative) Not specified Not specified Benzamide, thiazole Improved binding to SARS-CoV-2 3CLpro via enhanced H-bonding with C44
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide C₂₈H₃₈N₂O₄ 466.62 Long acyl chain, carboxyphenyl 79% PCAF HAT inhibition; highlights role of 2-acylamino groups in activity
Key Observations:

The tert-butyl group in the target compound and analogs (e.g., 8b) likely improves metabolic stability and lipophilicity, favoring membrane permeability .

Impact of Heterocyclic Moieties :

  • Compound 8b incorporates a benzothiazolyl group, which may contribute to π-π stacking or hydrogen bonding in receptor interactions, absent in the simpler benzamide structure of the target compound .

Role of Acylamino Groups: In -acylamino substituents were critical for PCAF HAT inhibitory activity (e.g., 79% inhibition for compound 17). The target compound lacks this group but features a tert-butyl-nitrophenoxy combination, suggesting divergent mechanisms of action .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing N-tert-butyl-3-(4-nitrophenoxy)benzamide with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between tert-butylamine and a nitro-substituted benzoyl chloride derivative.
  • Etherification of the phenolic intermediate using 4-nitrophenol under basic conditions (e.g., Na₂CO₃/K₂CO₃).
    Key considerations:
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent: dichloromethane/pentane) to isolate the product .
  • Analytical Validation : Confirm structure and purity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.2 ppm, tert-butyl group at δ 1.3–1.5 ppm), mass spectrometry (ESI-MS or HRMS for molecular ion confirmation), and HPLC (≥95% purity) .
  • Hazard Mitigation : Conduct risk assessments for intermediates (e.g., mutagenicity screening via Ames testing) and use PPE/ventilation .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:
Contradictions often arise from isomeric impurities , solvent artifacts , or dynamic NMR effects . Strategies include:

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (using SHELX for refinement ) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in aromatic proton assignments.
  • Computational Modeling : Optimize geometry using DFT (e.g., Gaussian) to predict NMR shifts or IR bands for comparison with experimental data .
  • Variable-Temperature NMR : Identify rotational barriers or conformational equilibria affecting splitting patterns (e.g., tert-butyl group dynamics) .

Basic: What safety protocols are essential when handling mutagenic intermediates in benzamide synthesis?

Methodological Answer:

  • Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (Chapter 4) to evaluate hazards of reagents like O-benzyl hydroxylamine hydrochloride or nitroaromatic intermediates .
  • Mutagenicity Screening : Perform Ames II testing for intermediates (e.g., anomeric amides) and compare results to reference compounds (e.g., benzyl chloride) .
  • Engineering Controls : Use fume hoods for reactions releasing volatile toxics (e.g., dichloromethane).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Store light-sensitive compounds in amber glass .

Advanced: What strategies optimize reaction yields of N-tert-butyl-3-(4-nitrophenoxy)benzamide under varying solvent conditions?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates in etherification steps, while dichloromethane improves amidation efficiency .
  • DOE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity, and base strength (e.g., NaH vs. K₂CO₃) to map optimal conditions .
  • Kinetic Monitoring : Use TLC (eluent: ethyl acetate/hexane) or in-situ IR to track reaction progress and terminate before side reactions (e.g., hydrolysis) dominate .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) for biphasic reactions to improve nitro-phenoxy coupling efficiency .

Basic: Which spectroscopic methods are standard for confirming the structure of N-tert-butyl-3-(4-nitrophenoxy)benzamide?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key signals:
    • tert-Butyl: δ 1.3–1.5 ppm (¹H), δ 28–32 ppm (¹³C).
    • Aromatic protons: δ 7.5–8.2 ppm (ortho/meta to nitro group).
    • Amide carbonyl: δ 165–170 ppm (¹³C) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~369.3) or HRMS for exact mass validation .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetry (~1520/1350 cm⁻¹) .

Advanced: How to design a study assessing the structure-activity relationship (SAR) of benzamide derivatives targeting enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use PLpro (SARS-CoV-2) or similar enzyme structures (PDB: 3E9S) to predict binding modes of the benzamide core with active-site residues (e.g., Gln269, Asp164) .
  • Analog Synthesis : Modify substituents (e.g., nitro → methoxy, tert-butyl → ethyl) and test inhibitory potency in enzymatic assays (IC₅₀ determination) .
  • Biological Assays :
    • Fluorescence Polarization : Measure binding affinity to target enzymes.
    • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • Data Analysis : Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Basic: What thermal analysis techniques are used to study the stability of N-tert-butyl-3-(4-nitrophenoxy)benzamide?

Methodological Answer:

  • DSC (Differential Scanning Calorimetry) : Determine decomposition onset temperature (e.g., >200°C for stable batches) and phase transitions .
  • TGA (Thermogravimetric Analysis) : Monitor mass loss under heating to identify degradation steps (e.g., nitro group elimination at ~150–180°C) .

Advanced: How to address low yields in the final amidation step of N-tert-butyl-3-(4-nitrophenoxy)benzamide synthesis?

Methodological Answer:

  • Activation Reagents : Replace traditional coupling agents (e.g., DCC) with HATU or PyBOP to enhance carboxylate activation .
  • Moisture Control : Use anhydrous solvents (e.g., THF over DCM) and molecular sieves to prevent hydrolysis of the acyl chloride intermediate .
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound carbonate) to sequester excess base and improve reaction homogeneity .

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